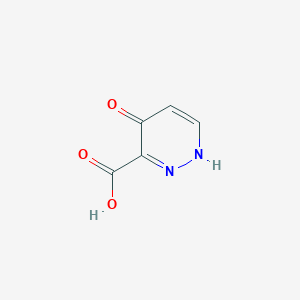
1-tert-butylcyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butylcyclopropan-1-ol (1-TBCP) is a cyclic ether compound belonging to the class of tertiary alcohols. It is a colorless liquid with a boiling point of 73 °C and a melting point of -50 °C. It is a widely used reagent in organic synthesis and is a key intermediate in the production of several pharmaceuticals and specialty chemicals. 1-TBCP has been studied extensively in the past few decades due to its interesting chemical and physical properties.
Mécanisme D'action
The mechanism of action of 1-tert-butylcyclopropan-1-ol is not well understood. It is believed to act as a nucleophile, attacking electrophilic centers in organic molecules. It is also believed to act as a catalyst, promoting the exchange of protons between molecules and facilitating the formation of new bonds.
Biochemical and Physiological Effects
1-tert-butylcyclopropan-1-ol has not been studied extensively for its biochemical and physiological effects. However, it is believed to have a low toxicity and is not expected to cause any adverse effects in humans.
Avantages Et Limitations Des Expériences En Laboratoire
1-tert-butylcyclopropan-1-ol is an inexpensive and widely available reagent, making it a popular choice for laboratory experiments. It is also relatively easy to handle and can be stored for long periods of time without significant degradation. However, it is highly flammable and should be handled with care. Additionally, it is not very soluble in water and can be difficult to work with in aqueous solutions.
Orientations Futures
Future research on 1-tert-butylcyclopropan-1-ol should focus on its mechanism of action and biochemical and physiological effects. Additionally, further research should be conducted on its potential applications in organic synthesis and other areas. Finally, further research should be conducted on its safety and toxicity, as well as its potential for use in drug development.
Méthodes De Synthèse
1-tert-butylcyclopropan-1-ol is synthesized by the reaction of 1-chloro-2-methylpropane with sodium ethoxide in ethanol. The reaction is carried out at room temperature with a yield of about 80%. This method is simple and inexpensive, making it a popular choice for the synthesis of 1-tert-butylcyclopropan-1-ol.
Applications De Recherche Scientifique
1-tert-butylcyclopropan-1-ol has been used in a variety of scientific research applications. It is a useful reagent in organic synthesis, and has been used in the synthesis of several pharmaceuticals, specialty chemicals, and other compounds. It has also been used in the synthesis of polymers and other materials, as well as in the synthesis of catalysts. Additionally, 1-tert-butylcyclopropan-1-ol has been used as a model compound in studies of the mechanism of organic reactions, and has been used to study the properties of organic molecules.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 1-tert-butylcyclopropan-1-ol can be achieved through a Grignard reaction followed by an acid-catalyzed ring opening reaction.", "Starting Materials": [ "1-bromo-2-methylpropane", "cyclopropane", "magnesium", "diethyl ether", "water", "sulfuric acid", "sodium hydroxide", "sodium chloride", "magnesium sulfate", "sodium sulfate", "anhydrous sodium sulfate", "magnesium turnings", "tert-butyl alcohol" ], "Reaction": [ "Step 1: Preparation of Grignard reagent", "Add magnesium turnings to a mixture of 1-bromo-2-methylpropane and diethyl ether under reflux", "Cool the mixture and add cyclopropane dropwise", "Stir the mixture for 2 hours", "Step 2: Quenching of Grignard reagent", "Add water to the reaction mixture", "Extract the organic layer with sodium chloride solution", "Dry the organic layer with anhydrous sodium sulfate", "Step 3: Acid-catalyzed ring opening reaction", "Add sulfuric acid to the dried organic layer", "Heat the mixture under reflux for 2 hours", "Neutralize the mixture with sodium hydroxide solution", "Extract the organic layer with sodium chloride solution", "Dry the organic layer with magnesium sulfate", "Filter the mixture and evaporate the solvent", "Purify the product by distillation or recrystallization" ] } | |
Numéro CAS |
38858-79-6 |
Nom du produit |
1-tert-butylcyclopropan-1-ol |
Formule moléculaire |
C7H14O |
Poids moléculaire |
114.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



